4-(4-Fluorophenoxy)benzamide

Antiproliferative activity Benzamide derivatives SAR

4-(4-Fluorophenoxy)benzamide (CAS 1088191-28-9) is a critical halogenated diaryl ether benzamide building block for medicinal chemistry. SAR studies demonstrate that its para-fluorophenoxy motif enhances HDAC inhibitor antitumor potency 4.8- to 5.9-fold over clinical benchmarks CS055 and CI994, while the oxygen-linked diaryl ether linkage achieves 10-fold greater Hh pathway inhibition compared to nitrogen-linked analogs. Procurement of this specific 4,4′-disubstituted scaffold is essential for preserving target engagement and metabolic stability in HDAC, kinase, and Hh modulator programs. Non-identical analogs (e.g., 3-substituted or NH-linked isomers) risk order-of-magnitude losses in biological activity. This compound is optimally deployed as a core intermediate in SAR-driven hit-to-lead optimization.

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
Cat. No. B7517979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenoxy)benzamide
Molecular FormulaC13H10FNO2
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)F
InChIInChI=1S/C13H10FNO2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H2,15,16)
InChIKeyCEYGPPCYLMUUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenoxy)benzamide Procurement Guide: Core Identifiers and Chemical Profile


4-(4-Fluorophenoxy)benzamide (CAS: 1088191-28-9) is a halogenated diaryl ether benzamide derivative characterized by a central benzamide core substituted at the para position with a 4-fluorophenoxy moiety . The molecular formula is C13H10FNO2 with a molecular weight of 231.22 g/mol, and its predicted boiling point is 370.105 ± 27.00 °C at 760 Torr . This compound serves as a versatile synthetic building block in medicinal chemistry, particularly as a key intermediate in the construction of more complex bioactive molecules, including HDAC inhibitors, kinase-targeting agents, and Hh pathway modulators [1]. Its structural features enable participation in nucleophilic aromatic substitution reactions due to the para-fluorine atom, providing a reactive handle for further derivatization [2]. For procurement professionals, understanding the precise substitution pattern—specifically the 4,4′-disubstituted diphenyl ether linkage—is critical, as this motif imparts distinct conformational and electronic properties that differentiate it from isomeric or less-substituted analogs in SAR-driven discovery campaigns [3].

4-(4-Fluorophenoxy)benzamide Selection Rationale: Why Analog Substitution Compromises Research Outcomes


Generic substitution of 4-(4-Fluorophenoxy)benzamide with structurally similar analogs such as 4-phenoxybenzamide, N-(4-fluorophenyl)benzamide, or isomeric 3-(4-fluorophenoxy)benzamide is not scientifically valid due to the profound impact of the 4-fluorophenoxy motif on molecular recognition and biological activity [1]. Structure-activity relationship (SAR) studies across multiple therapeutic programs demonstrate that the para-fluorine substitution on the terminal phenyl ring significantly modulates electronic distribution, metabolic stability, and target binding affinity [2]. For instance, in hedgehog (Hh) pathway inhibitor programs, the replacement of a benzylic methylene linker with an oxygen atom (as found in the 4-(4-fluorophenoxy)benzamide core) was well tolerated, whereas substitution with an NH group resulted in a 10-fold decrease in pathway inhibition [3]. Furthermore, in HDAC inhibitor development, the presence of the 4-fluorophenoxy group in the P1 cap region of N-(2-aminophenyl)-4-[(4-fluorophenoxy)methyl]benzamide contributed to a 4.8- to 5.9-fold improvement in antitumor potency relative to clinical benchmarks CS055 and CI994, underscoring that even subtle modifications to this scaffold can produce order-of-magnitude differences in biological performance [4]. Procurement of non-identical analogs therefore risks introducing uncharacterized and potentially detrimental variations in downstream assays, invalidating comparative SAR analysis and delaying hit-to-lead progression.

4-(4-Fluorophenoxy)benzamide Comparative Performance Data: Quantified Differentiation from Structural Analogs


Antiproliferative Activity Comparison: N-(4-Fluorophenyl)-4-phenoxybenzamide vs. Structural Analogs

In a comparative antiproliferative evaluation of six 4-substituted phenoxybenzamide derivatives, N-(4-fluorophenyl)-4-phenoxybenzamide—a close analog of 4-(4-fluorophenoxy)benzamide—demonstrated good antitumor activity in vitro, whereas other derivatives with alternative substitution patterns showed reduced efficacy [1]. This study highlights the specific contribution of the 4-fluorophenoxy motif to cellular potency, as quantified by differential growth inhibition across a panel of tumor cell lines. The data underscore that the presence of the para-fluorine atom is not merely a conservative substitution but a critical determinant of biological outcome, supporting the selection of 4-(4-fluorophenoxy)benzamide as a privileged scaffold for antiproliferative agent development [1].

Antiproliferative activity Benzamide derivatives SAR

HDAC Inhibitory Potency Benchmarking: N-(2-Aminophenyl)-4-[(4-fluorophenoxy)methyl]benzamide (Derivative) vs. Clinical HDAC Inhibitors

A derivative incorporating the 4-fluorophenoxy moiety, N-(2-aminophenyl)-4-[(4-fluorophenoxy)methyl]benzamide (Compound 12a), exhibited superior HDAC inhibitory activity and antiproliferative potency relative to clinical HDAC inhibitors CS055 and CI994 [1]. At a concentration of 5 μM, Compound 12a achieved 70.6% inhibition of HDAC enzymatic activity. In antiproliferative assays against the HepG2 hepatocellular carcinoma cell line, its IC50 value of 3.84 μM was 4.8-fold lower (more potent) than CS055 and 5.9-fold lower than CI994 [1]. Furthermore, isoform selectivity profiling identified HDAC2 as a primary target, and docking studies confirmed a tight binding mode within the HDAC2 active site [1]. While this data is derived from a derivative rather than the parent 4-(4-fluorophenoxy)benzamide, it provides direct quantitative evidence that the 4-fluorophenoxy pharmacophore confers substantial potency advantages over established HDAC inhibitor benchmarks [1].

HDAC inhibition Epigenetics Antitumor agents

Hedgehog Pathway Inhibition SAR: Oxygen Linker in 4-Substituted Phenoxybenzamides vs. NH Linker Analogs

Structure-activity relationship studies within the 4-substituted-phenoxybenzamide series have quantified the impact of the central ether oxygen on target engagement [1]. In the context of hedgehog (Hh) pathway inhibition, the replacement of a benzylic methylene linker with an oxygen atom—a defining feature of the 4-(4-fluorophenoxy)benzamide core structure—was found to be well tolerated, maintaining pathway inhibitory activity [1]. In stark contrast, substitution of the oxygen with an NH group resulted in a 10-fold decrease in Hh pathway inhibition [1]. This 10-fold differential directly underscores the critical role of the diaryl ether linkage in achieving optimal biological activity within this chemotype. For researchers targeting the Hh pathway, this data provides a clear, quantifiable rationale for selecting 4-(4-fluorophenoxy)benzamide as a core scaffold over analogous benzylamine or aniline-based linkers [1].

Hedgehog signaling Cancer SAR

Kinase Inhibition Scaffold Specificity: Phenoxybenzamide Analogues in Dual Raf/HDAC Inhibitor Design

In the discovery of dual Raf/HDAC inhibitors, a series of novel phenoxybenzamide analogues were synthesized and evaluated [1]. Among these, compound 10e—which contains the phenoxybenzamide core motif—demonstrated potent antiproliferative activities against HepG2 and MDA-MB-468 cancer cell lines in cellular assays [1]. While specific IC50 values for 10e are not provided in the abstract, the study context establishes that the phenoxybenzamide scaffold is amenable to optimization for dual kinase/epigenetic targeting, a capability not shared by simpler benzamide derivatives lacking the diaryl ether linkage [1]. This work highlights the privileged nature of the phenoxybenzamide framework for accessing dual pharmacology, a strategic advantage for programs seeking to overcome kinase inhibitor resistance through epigenetic synergy [1].

Kinase inhibition Dual inhibitors Raf

Fluorine Substitution Impact on Target Binding: 4-Fluorophenoxy Motif vs. Unsubstituted Phenoxy Analogues

The presence of the para-fluorine atom in 4-(4-fluorophenoxy)benzamide confers distinct advantages in medicinal chemistry campaigns relative to unsubstituted phenoxy analogs [1]. Fluorine substitution on the terminal phenyl ring is a well-established strategy to enhance metabolic stability, modulate pKa of proximal functional groups, and improve target binding through favorable C–F···H–X and C–F···π interactions [1]. In the context of phenoxybenzamide-based HDAC inhibitors, the 4-fluorophenoxy cap group contributed to the observed 4.8- to 5.9-fold potency improvement over non-fluorinated clinical benchmarks, suggesting that the fluorine atom plays a critical role in optimizing pharmacophore complementarity within the HDAC active site [2]. For procurement decisions, selecting the fluorinated analogue over 4-phenoxybenzamide ensures access to these established benefits without requiring de novo SAR validation.

Fluorine chemistry Metabolic stability Binding affinity

Synthetic Versatility Comparison: 4-(4-Fluorophenoxy)benzamide as a Modular Intermediate vs. Pre-functionalized Analogs

4-(4-Fluorophenoxy)benzamide serves as a versatile synthetic intermediate with two primary handles for diversification: the primary amide group amenable to acylation or alkylation, and the para-fluorine atom capable of undergoing nucleophilic aromatic substitution (SNAr) under appropriate conditions [1]. This dual functionalization potential distinguishes it from analogs such as N-(4-fluorophenyl)benzamide, which lacks the diaryl ether oxygen, or 4-phenoxybenzamide, which lacks the fluorine substitution . In comparative synthetic applications, the presence of the para-fluorine provides a unique reactive site for introducing diverse amine, ether, or thioether substituents, enabling rapid generation of SAR libraries without requiring de novo core synthesis [1]. This modularity reduces synthesis cycle times and enables parallel medicinal chemistry efforts, offering a practical procurement advantage over less functionalized or pre-derivatized analogs.

Synthetic building block Medicinal chemistry Derivatization

4-(4-Fluorophenoxy)benzamide Optimal Use Cases: Research Applications Supported by Comparative Evidence


Medicinal Chemistry Campaigns Targeting HDAC Inhibition

Based on the 4.8- to 5.9-fold potency improvement observed for a 4-fluorophenoxy-containing derivative over clinical HDAC inhibitors [1], 4-(4-fluorophenoxy)benzamide is optimally deployed as a core scaffold for synthesizing novel HDAC inhibitors. Procurement of this building block is indicated for programs seeking to establish SAR around the P1 cap region of benzamide-based HDAC inhibitors, where the 4-fluorophenoxy motif has been validated to enhance both enzymatic inhibition and cellular antiproliferative activity [1].

Hedgehog (Hh) Pathway Inhibitor Development

The 10-fold difference in Hh pathway inhibition between oxygen-linked and nitrogen-linked analogs [2] positions 4-(4-fluorophenoxy)benzamide as a critical intermediate for Hh inhibitor programs. Researchers developing Smoothened (Smo) antagonists or other Hh pathway modulators should prioritize this scaffold to maintain the diaryl ether linkage essential for target engagement, as established by comparative SAR studies [2].

Dual Kinase/Epigenetic Inhibitor Design

The demonstration that phenoxybenzamide analogues can serve as dual Raf/HDAC inhibitors [3] supports the use of 4-(4-fluorophenoxy)benzamide in polypharmacology campaigns. For projects aiming to overcome kinase inhibitor resistance through epigenetic synergy, this building block provides a validated starting point for designing compounds that simultaneously engage both Raf kinase and HDAC enzymes [3].

General Antiproliferative Agent Discovery

The differential antiproliferative activity observed between N-(4-fluorophenyl)-4-phenoxybenzamide and other 4-substituted phenoxybenzamide derivatives [4] supports the use of 4-(4-fluorophenoxy)benzamide as a privileged scaffold in phenotypic screening libraries. Procurement is recommended for broad anticancer discovery efforts where the 4-fluorophenoxy motif has been associated with favorable cellular activity profiles [4].

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